molecular formula C12H14O5 B8816740 3-(4-Methoxyphenyl)pentanedioic acid CAS No. 33868-91-6

3-(4-Methoxyphenyl)pentanedioic acid

Cat. No. B8816740
Key on ui cas rn: 33868-91-6
M. Wt: 238.24 g/mol
InChI Key: LJLKATTUJLTMDE-UHFFFAOYSA-N
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Patent
US04345096

Procedure details

A mixture of ethyl 2,2'-(4-methoxybenzal)-bis-acetoacetate (30 g), ethanol (450 ml) and 50% sodium hydroxide (450 g) is refluxed vigorously for 1.0 hour. Water (150 ml) is added and most of the ethanol is removed by distillation in vacuo. The concentrate is acidified with concentrated hydrochloric acid and is extracted with ethyl acetate. The ethyl acetate solution is washed with brine, dried, evaporated and the residue is crystallized from benzene-methanol to afford 3.3 g of 3-(4-methoxyphenyl)glutaric acid, melting point 147°-150° C.
Name
ethyl 2,2'-(4-methoxybenzal)-bis-acetoacetate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Name
ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:25]=[CH:24][C:6]([CH:7]([CH:15](C(C)=O)[C:16]([O:18]CC)=[O:17])[CH:8](C(C)=O)[C:9]([O-:11])=[O:10])=[CH:5][CH:4]=1.C(O)C.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:7]([CH2:15][C:16]([OH:18])=[O:17])[CH2:8][C:9]([OH:11])=[O:10])=[CH:24][CH:25]=1 |f:2.3|

Inputs

Step One
Name
ethyl 2,2'-(4-methoxybenzal)-bis-acetoacetate
Quantity
30 g
Type
reactant
Smiles
COC1=CC=C(C(C(C(=O)[O-])C(=O)C)C(C(=O)OCC)C(=O)C)C=C1
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
450 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(C(C(=O)[O-])C(=O)C)C(C(=O)OCC)C(=O)C)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed vigorously for 1.0 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is removed by distillation in vacuo
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution is washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from benzene-methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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